molecular formula C12H18O2 B13215737 3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one

3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one

Cat. No.: B13215737
M. Wt: 194.27 g/mol
InChI Key: NHLGIVVLXSJVHM-UHFFFAOYSA-N
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Description

3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one (CAS: 2060046-26-4) is a spirocyclic compound featuring a bicyclo[5.1.0]octane system fused to a cyclohexane ring via an oxygen atom (oxa bridge) and a ketone group at the 6' position . Its molecular formula is C₁₃H₁₈O₂ (calculated molecular weight: 206.28 g/mol). The bicyclo[5.1.0]octane moiety introduces a norbornane-like structure with a bridgehead, creating steric and electronic constraints that influence reactivity and conformational stability. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its rigid scaffold, which mimics natural product frameworks .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

spiro[3-oxabicyclo[5.1.0]octane-4,2'-cyclohexane]-1'-one

InChI

InChI=1S/C12H18O2/c13-11-3-1-2-5-12(11)6-4-9-7-10(9)8-14-12/h9-10H,1-8H2

InChI Key

NHLGIVVLXSJVHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC3CC3CO2)C(=O)C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one typically involves constructing the bicyclo[5.1.0]octane framework followed by spirocyclization with a cyclohexanone derivative. Key steps include:

  • Formation of the bicyclo[5.1.0]octane core via cyclopropanation or carbene addition.
  • Introduction of the oxygen atom to form the oxaspiro linkage.
  • Final ring closure to the cyclohexanone ring.

Cyclopropanation Approaches

Cyclopropanation is a pivotal step in forming the bicyclo[5.1.0]octane system. Two main approaches have been documented:

  • Carbene Addition to Alkenes or Enol Ethers:
    The addition of carbenes generated from alkylidene iodides and diethylzinc to trimethylsilyl enol ethers of esters yields 1-donor substituted cyclopropanes, which are precursors to the bicyclic core. This method offers high regio- and stereoselectivity.

  • Simmons-Smith Reaction:
    The Simmons-Smith reagent (iodomethylzinc iodide) reacts with vinyl acetates or benzoates to provide cyclopropyl acetates, which can be converted to cyclopropanone hemiacetals and further elaborated to the bicyclo[5.1.0]octane framework.

Formation of the Oxaspiro Linkage

The oxaspiro moiety is formed by spirocyclization involving an oxygen atom, typically through:

  • Acetal or Orthoester Formation via Oxo-Carbenium Ion Intermediates:
    A recent method involves generating an acetal oxo-carbenium ion intermediate that undergoes intramolecular cyclization to form dispiro-orthoesters, structurally related to oxaspiro compounds. This method uses mild conditions and commercially available starting materials, with reactions conducted in oven-dried glassware under inert atmosphere to prevent side reactions.

  • Ring Closure via Nucleophilic Attack:
    Hydroxy-functionalized bicyclic intermediates undergo nucleophilic attack on electrophilic carbon centers (such as ketones or esters) to form the spirocyclic ether linkage.

Cyclohexanone Ring Construction

The cyclohexanone ring can be introduced by:

  • Michael Addition or Aldol-Type Reactions:
    Functionalized bicyclo[5.1.0]octane intermediates bearing suitable leaving groups or unsaturation can be subjected to Michael or aldol reactions to install the cyclohexanone ring.

  • Decarboxylative Cyclization:
    Decarboxylative halogenation and subsequent intramolecular cyclization have been reported as routes to cyclohexanone derivatives, which can be adapted to spirocyclic systems.

Detailed Experimental Procedures and Optimization

Representative Procedure from Literature

A detailed procedure for a related dispiro-orthoester synthesis, which shares mechanistic features with oxaspiro compounds, involves:

  • Stirring a solution of hydroxyaryl propanoate in acetone.
  • Addition of ethyl (bromomethyl)benzene and potassium bicarbonate under nitrogen.
  • Heating at 150 °C for 12 hours.
  • Monitoring by thin-layer chromatography (TLC).
  • Concentration under reduced pressure and purification by flash chromatography (Hexane/Ethyl acetate 80:20) to isolate the product.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Carbene addition to enol ether Diethylzinc, alkylidene iodide, THF, room temp 70-85 High regioselectivity, mild conditions
Simmons-Smith cyclopropanation CH2I2, Zn-Cu couple, vinyl acetate, ether reflux 60-80 Efficient cyclopropyl acetate formation
Oxo-carbenium ion cyclization Acetone solvent, 150 °C, 12 h, KHCO3 base 50-75 Requires inert atmosphere, careful purification
Spirocyclization to cyclohexanone Acid or base catalysis, room temp to mild heating 55-80 Dependent on substrate and catalyst

Mechanistic Insights

  • The carbene addition step proceeds via concerted cyclopropanation, preserving stereochemistry.
  • Oxo-carbenium ion intermediates facilitate intramolecular nucleophilic attack to form the spirocyclic ether linkage.
  • Decarboxylative halogenation can generate reactive intermediates that cyclize to form the cyclohexanone ring, often involving radical or ionic pathways depending on conditions.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Reference
Carbene addition to enol ethers Alkylidene iodides, diethylzinc, THF High selectivity, mild conditions Requires sensitive reagents
Simmons-Smith cyclopropanation Diiodomethane, Zn-Cu couple, vinyl acetate Well-established, good yields Reagent handling, moderate yields
Acetal oxo-carbenium ion cyclization Acetone, KHCO3, heat, inert atmosphere Mild, versatile Requires strict moisture control
Decarboxylative halogenation & cyclization Halogenating agents, silver salts, light irradiation Useful for cyclohexanone ring formation Side products, radical control needed

Chemical Reactions Analysis

Types of Reactions

3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-6’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new spirocyclic derivatives with modified functional groups.

Scientific Research Applications

3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-6’-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and stereochemistry.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-6’-one exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Varying Bicyclic Systems

3-Oxaspiro[bicyclo[3.1.0]hexane-2,3'-pyrrolidine] Hydrochloride
  • Structure : Bicyclo[3.1.0]hexane fused to pyrrolidine via an oxa bridge.
  • Key Differences : Smaller bicyclic system (3.1.0 vs. 5.1.0) reduces ring strain but limits steric bulk. The pyrrolidine ring introduces nitrogen, enabling hydrogen bonding and pharmacological activity .
  • Applications : Used in drug discovery for conformational restriction of bioactive molecules .
3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]-7-one
  • Structure: Bicyclo[3.3.1]nonane fused to a dioxolane ring.
  • Key Differences : Larger bicyclic system (3.3.1) and dioxolane substituent enhance solubility due to oxygen content. The ketone at position 7 parallels the 6'-ketone in the target compound but with different steric accessibility .
  • Synthesis : Prepared via lanthanide-catalyzed spirocyclization, highlighting divergent synthetic routes compared to the target compound .

Spiro Compounds with Alternative Cycloalkane Moieties

3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]-4'-carbonitrile
  • Structure : Cyclopentane replaces cyclohexane; nitrile group at 4'.
  • Key Differences: Smaller cyclopentane ring increases ring strain (109° bond angles vs. The nitrile group offers a site for nucleophilic additions .
  • Molecular Weight: C₁₂H₁₅NO (193.26 g/mol), lighter than the cyclohexane analogue due to fewer carbons .
{3-Oxaspiro[bicyclo[3.1.0]hexane-2,1''-cyclobutane]-1-yl}methanol
  • Structure : Cyclobutane spiro junction with a hydroxymethyl group.
  • Key Differences : Highly strained cyclobutane and smaller bicyclo[3.1.0]hexane system. The hydroxyl group increases polarity, affecting solubility (logP ≈ 1.2 vs. 2.5 for the target compound) .

Functional Group and Reactivity Comparisons

Compound Name Bicyclic System Spiro Ring Key Functional Group Reactivity Highlights
Target Compound [5.1.0]octane Cyclohexane 6'-Ketone Ketone undergoes nucleophilic additions; rigid scaffold resists ring-opening
3-Oxaspiro[...cyclopentane]-4'-carbonitrile [5.1.0]octane Cyclopentane 4'-Nitrile Nitrile participates in cycloadditions; higher strain
Spirodiisophora-3',6-dione [2.2.2]octane Cyclohexane 3',6-Diketone Cyclohexane diketone shows preferential keto-enol tautomerism
6-(5-Ethoxyhept-1-yl)bicyclo[3.3.0]octan-3-one [3.3.0]octane None 3-Ketone Linear synthesis via dichloroketene; less steric hindrance

Biological Activity

3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one is a complex organic compound notable for its unique spirocyclic structure, which combines a bicyclic system with an oxane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C12H18O2
  • Molecular Weight : 194.27 g/mol
  • IUPAC Name : spiro[3-oxabicyclo[5.1.0]octane-4,2'-cyclohexane]-1'-one
  • CAS Number : 2060046-26-4

Biological Activity

Research into the biological activity of 3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one indicates several promising avenues:

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi.

Anticancer Potential

Preliminary research suggests that 3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one may possess anticancer properties. In vitro studies have indicated that the compound can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The spirocyclic structure allows for effective binding to enzyme active sites, leading to inhibition of critical metabolic pathways.
  • Cell Signaling Interference : The compound may disrupt signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

A review of recent literature highlights several key studies:

  • Antimicrobial Study :
    • Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antimicrobial activity.
  • Anticancer Research :
    • Objective : Assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Findings : Treatment with 10 µM concentration resulted in a 50% reduction in cell viability after 48 hours, suggesting significant anticancer potential.
  • Mechanistic Insights :
    • Objective : Investigate the cellular pathways affected by the compound.
    • Findings : Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating that the compound may induce apoptosis through intrinsic pathways.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]C12H18O2Moderate antimicrobial activity
5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]C13H20O2Enhanced anticancer properties
3-Oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]C12H20O2Limited biological studies

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